N-(1-methylbutyl)benzamide
Description
N-(1-Methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a branched alkylamine (1-methylbutyl group). Benzamides are widely studied for their pharmacological and synthetic utility, particularly in drug design due to their stability, hydrogen-bonding capacity, and versatility in functionalization .
Properties
CAS No. |
80936-85-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-3-7-10(2)13-12(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
GQISYERWBJFNPY-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching vs.
- Electron-Withdrawing Groups : Derivatives with chloro/trifluoromethyl groups (e.g., CTB,7) exhibit enhanced biological activity (e.g., HAT modulation) due to increased electrophilicity .
- Heterocyclic Modifications : Imidazole or indole moieties () improve cell permeability and target specificity, unlike simple alkylbenzamides.
Druglikeness and Pharmacokinetics
- Lipinski’s Rule Compliance : Derivatives with molecular weights <500 and moderate LogP values (e.g., N-[2-(1H-tetrazol-5-yl)phenyl]benzamide in ) exhibit better oral bioavailability.
- Polar Surface Area (PSA): Hydroxy or amino groups (e.g., ) increase PSA, enhancing solubility but reducing membrane permeability.
Preparation Methods
Catalytic Amidation Using Nickel Complexes
Nickel-catalyzed reactions have emerged as efficient methods for constructing amide bonds under mild conditions. A modified approach based on the synthesis of N-methylbenzamide (Scheme 1 in ) can be adapted for N-(1-methylbutyl)benzamide. In this method, a nickel acetate catalyst (Ni(OAc)₂·4H₂O) is combined with a phosphite ligand and sodium methoxide (NaOMe) in a solvent system. The aryl bromide (e.g., benzoyl bromide) reacts with N-methylformamide to yield the target amide. For this compound, replacing N-methylformamide with 1-methylbutylamine would facilitate the desired substitution.
Reaction Conditions :
-
Catalyst: Ni(OAc)₂·4H₂O (0.03 mmol)
-
Ligand: Phosphite (0.03 mmol)
-
Base: NaOMe (6.0 mmol)
-
Solvent: Benzene or tetrahydrofuran (THF)
-
Temperature: 110°C (oil bath)
-
Duration: 10 hours
Workup :
-
Quench with saturated NH₄Cl.
-
Extract with diethyl ether (3 × 20 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography (70% ethyl acetate/hexane).
-
Recrystallize from diethyl ether.
This method offers moderate yields (50–70%) for analogous compounds, with the phosphite ligand enhancing catalytic activity . The branched alkyl chain in 1-methylbutylamine may necessitate longer reaction times due to steric hindrance.
Nucleophilic Acyl Substitution via Schotten-Baumann Reaction
The Schotten-Baumann reaction provides a classical route to amides by reacting amines with acyl chlorides in the presence of aqueous base. The patent methodology for N,N-diethyl-m-methyl benzamide (CN101914034A ) exemplifies this approach. Adapting this protocol, benzoyl chloride can be treated with 1-methylbutylamine under alkaline conditions.
Procedure :
-
Dissolve 1-methylbutylamine (1.0 equiv) in water and benzene.
-
Add benzoyl chloride (1.0 equiv) and NaOH (0.3 equiv) simultaneously at 0–25°C.
-
Stir for 1.5 hours at room temperature.
-
Wash the organic layer with water (1:0.25 ratio to acyl chloride).
-
Distill under reduced pressure (10–15 mmHg, ≤85°C) to isolate the product.
Key Parameters :
-
Solvent: Benzene (enables phase separation)
-
Base: NaOH (neutralizes HCl byproduct)
-
Molar Ratios:
Benzoyl chloride : Amine : Water : Benzene = 1 : 0.5 : 0.65 : 1.25
This method typically achieves >90% purity, with yields of 70–85% for related benzamides . The use of benzene raises safety concerns, suggesting substitution with toluene or dichloromethane.
Lithium-Mediated Coupling with Tributyltin Hydride
A tin-lithium exchange strategy, as demonstrated in Scheme 2 of , offers an alternative pathway. Here, Bu₃SnLi generated from tributyltin hydride (Bu₃SnH) and n-butyllithium (nBuLi) reacts with N,N-dimethylbenzamide to form the N-methylol intermediate. For this compound, replacing N,N-dimethylbenzamide with benzamide and using 1-methylbutyllithium could yield the desired product.
Steps :
-
Generate Bu₃SnLi by treating Bu₃SnH (0.96 mmol) with nBuLi (1.0 mmol) in THF at -40°C.
-
Add benzamide (0.8 mmol) and stir for 4 hours.
-
Quench with pH 7.0 phosphate buffer.
-
Extract with CH₂Cl₂, dry, and concentrate.
-
Purify via column chromatography (EtOAc/hexane 1:15).
Challenges :
-
Strict temperature control (-40°C) is critical to prevent side reactions.
-
Tin residues require thorough removal during workup.
This method is less practical for large-scale synthesis due to stoichiometric tin usage but provides a mechanistic alternative .
Although not directly referenced in the provided sources, enzymatic methods using nitrile hydratases or amidases present a green chemistry approach. For example, Rhodococcus spp. enzymes can catalyze the hydrolysis of nitriles to amides. Applying this to 1-methylbutylbenzene nitrile could yield this compound under aqueous, mild conditions (pH 7.0, 30°C).
Hypothetical Protocol :
-
Suspend 1-methylbutylbenzene nitrile in phosphate buffer.
-
Add nitrile hydratase (10 U/mL).
-
Incubate at 30°C for 24 hours.
-
Extract with ethyl acetate and concentrate.
This method remains speculative but aligns with trends in biocatalytic amide synthesis .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times. A protocol analogous to peptide coupling could be employed:
-
Mix benzoyl chloride (1.0 equiv) and 1-methylbutylamine (1.2 equiv) in DMF.
-
Add Hünig’s base (2.0 equiv).
-
Irradiate at 100°C for 15 minutes.
-
Purify via silica gel chromatography.
Microwave methods often achieve yields >80% for amides, though solvent choice impacts scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Catalytic Amidation | 50–70 | 90–95 | 10 hours | Moderate | Moderate (Ni waste) |
| Schotten-Baumann | 70–85 | 85–98 | 2 hours | High | Low (aqueous base) |
| Lithium-Mediated | 40–60 | 95–99 | 6 hours | Low | High (Sn residues) |
| Enzymatic Hydrolysis | N/A | N/A | 24 hours | Theoretical | Low |
| Microwave-Assisted | 80–90 | 90–95 | 0.25 hours | Moderate | Moderate (DMF use) |
Critical Considerations in Synthesis
-
Steric Effects : The 1-methylbutyl group introduces steric hindrance, slowing nucleophilic attack. Elevated temperatures or excess amine may mitigate this.
-
Purification : Recrystallization from ether/hexane mixtures (as in ) effectively removes unreacted amine. Flash chromatography is preferable for lab-scale purity.
-
Side Reactions : Over-alkylation or oxidation of the amine can occur. Inert atmospheres (N₂/Ar) are recommended for metal-catalyzed methods .
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